N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mechanism of Action
Target of Action
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent derivative that has shown significant activity against various targets. It has been found to inhibit Protein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival. It also displays in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It also inhibits the GFP reporter strain of Mycobacterium tuberculosis .
Biochemical Pathways
The compound plays a crucial role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its structure. Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It also displays in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. One common method includes treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine in the presence of a catalytic amount of hydrochloric acid . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-amino position, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B (Akt) and have shown potential as anticancer agents.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated significant antitubercular activity.
Uniqueness
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit protein kinase B (Akt) with high selectivity and potency makes it a valuable scaffold for the development of targeted anticancer therapies.
Properties
IUPAC Name |
N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-11-7(9-2)6-3-4-10-8(6)12-5/h3-4H,1-2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUOOPLPWXDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.